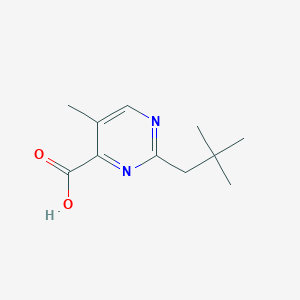
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a dimethylpropyl group and a carboxylic acid functional group attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,2-dimethylpropylamine with 5-methylpyrimidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and boron reagents to couple a halogenated pyrimidine derivative with a boronic acid derivative of 2,2-dimethylpropyl .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrimidine ring can interact with nucleic acids and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dimethylpropyl)-5-methylpyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Uniqueness
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both the dimethylpropyl group and the carboxylic acid group on the pyrimidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15) |
Clé InChI |
CRSHYUMQRMGTIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)

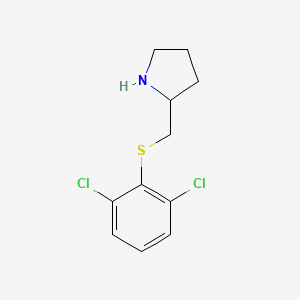
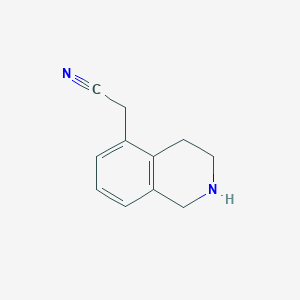
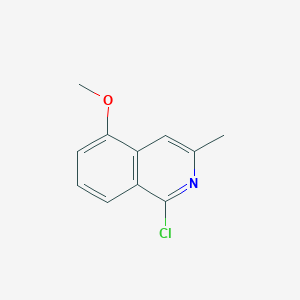

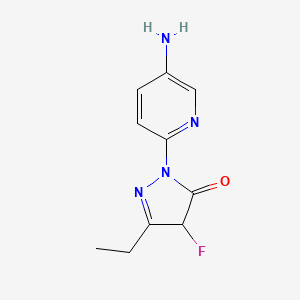
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
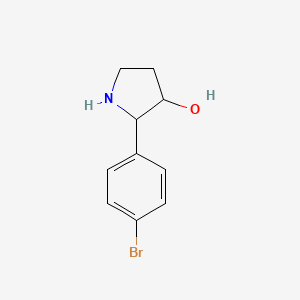
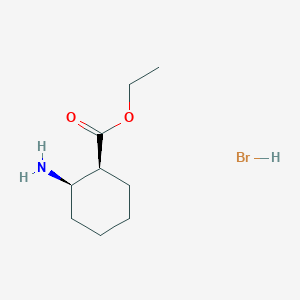


![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
